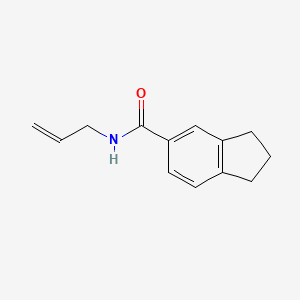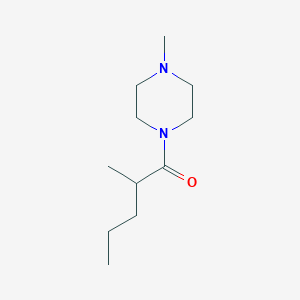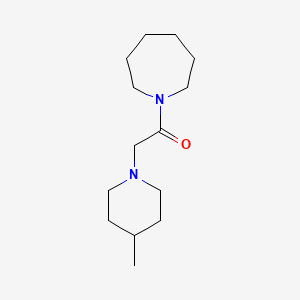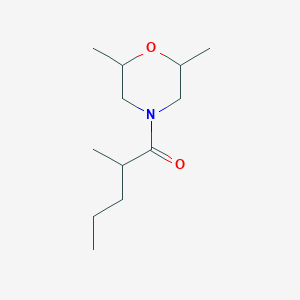
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one, also known as DMPK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMPK is a highly selective inhibitor of the protein kinase CK1δ, which plays a critical role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
Wirkmechanismus
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one acts as a highly selective ATP-competitive inhibitor of CK1δ. CK1δ is a serine/threonine protein kinase that phosphorylates various substrates, including clock proteins, DNA damage response proteins, and β-catenin. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one binds to the ATP-binding pocket of CK1δ, preventing the phosphorylation of downstream substrates. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate the circadian rhythm by inhibiting CK1δ-mediated phosphorylation of clock proteins. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been shown to sensitize cancer cells to DNA-damaging agents by inhibiting CK1δ-mediated phosphorylation of DNA damage response proteins.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate the expression of clock genes, such as Per1 and Per2, leading to the modulation of circadian rhythm. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been shown to sensitize cancer cells to DNA-damaging agents, leading to increased apoptosis. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to inhibit the Wnt signaling pathway by inhibiting the phosphorylation of β-catenin, leading to decreased cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one is a highly selective inhibitor of CK1δ, making it a valuable tool compound for studying the role of CK1δ in various cellular processes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to have good bioavailability and pharmacokinetic properties, making it a promising lead compound for drug discovery and development. However, 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has significant potential for drug discovery and development, and several future directions can be explored. First, the development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one derivatives with improved solubility and selectivity for CK1δ could lead to the development of more potent and specific CK1δ inhibitors. Second, the combination of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one with other drugs, such as DNA-damaging agents or Wnt inhibitors, could lead to synergistic effects in cancer treatment. Third, the development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one as a diagnostic tool for circadian rhythm disorders or DNA damage response defects could lead to improved patient outcomes. Finally, the identification of other targets of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one could lead to the development of new therapeutic strategies for various diseases.
Conclusion:
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one is a chemical compound with significant potential for drug discovery and development. Its highly selective inhibition of CK1δ makes it a valuable tool compound for studying various cellular processes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate circadian rhythm, DNA damage response, and Wnt signaling pathway, leading to potential applications in cancer treatment, circadian rhythm disorders, and other diseases. The development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one derivatives, combination therapies, diagnostic tools, and identification of new targets could lead to significant advances in drug discovery and development.
Synthesemethoden
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one involves the reaction of 2,6-dimethylmorpholine with 2-methylpentanone in the presence of a catalyst. The reaction yields 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one as a white crystalline solid with a melting point of 115-117 °C. The purity of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one can be further improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been extensively studied for its potential applications in drug discovery and development. CK1δ is a promising drug target for various diseases, including cancer, Alzheimer's disease, and diabetes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been used as a tool compound to study the role of CK1δ in circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-6-9(2)12(14)13-7-10(3)15-11(4)8-13/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKREYTWDYEBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

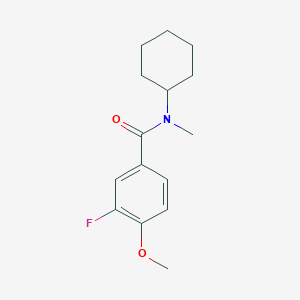
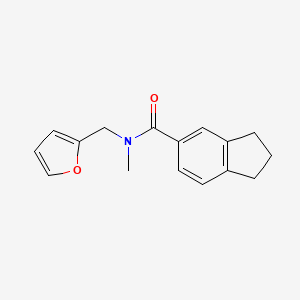
![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)



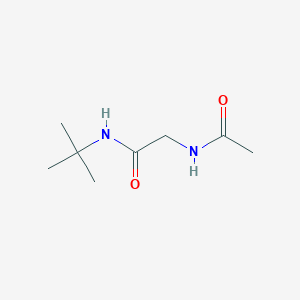
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
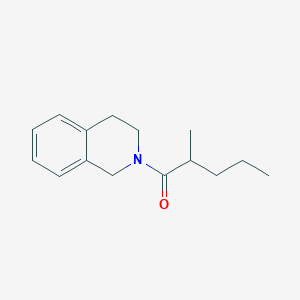
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
